Orthogonal Reactivity Advantage Over 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine in Cross-Coupling
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine provides an orthogonal reactivity handle not available in the commonly sourced analog 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 76044-36-5). The 2-iodo substituent is a superior partner for Pd-catalyzed cross-couplings compared to the 5-chloro group, allowing for a first, selective functionalization at the 2-position . The 5-chloro group can then be engaged in a subsequent transformation, such as a second cross-coupling or a nucleophilic substitution, enabling a single intermediate to yield two distinct points of diversity .
| Evidence Dimension | Number of Distinct, Sequentially Addressable Reactive Sites |
|---|---|
| Target Compound Data | 2 (Iodo at C2 for primary cross-coupling; Chloro at C5 for secondary substitution/coupling) |
| Comparator Or Baseline | 1 (Chloro at C5 only for nucleophilic substitution or cross-coupling) |
| Quantified Difference | +1 orthogonal reactive handle for sequential diversification |
| Conditions | Based on established reactivity trends for aryl iodides vs. aryl chlorides in Pd-catalyzed reactions [1] |
Why This Matters
This orthogonal reactivity enables a more efficient, two-step diversification sequence from a single starting material, reducing the number of synthetic steps and intermediates required to build complex libraries.
- [1] Oukoloff, K., et al. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed, 2019. View Source
